Thermal Stability Differential: Comparative Melting Point Analysis Against Methyl 4-Phenyl-1H-pyrrole-2-carboxylate
Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate exhibits a markedly higher melting point (176–180 °C, recrystallized from dichloromethane/hexane) than its parent descriptor methyl 4-phenyl-1H-pyrrole-2-carboxylate (CAS 1312339-14-2), which melts at 128–130 °C . The 48–50 °C elevation is consistent with the introduction of the 3-ureido group, which enables an extended hydrogen-bonding network in the crystal lattice that is absent in the 3-unsubstituted analog. This thermal stability differential directly impacts storage, handling, and formulation design, as the 3-ureido derivative remains a tractable solid under ambient conditions where the simpler 4-phenyl compound softens.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 176–180 °C (CH₂Cl₂/hexane) |
| Comparator Or Baseline | Methyl 4-phenyl-1H-pyrrole-2-carboxylate: 128–130 °C |
| Quantified Difference | +48–50 °C (ΔTm ≈ 50 °C) |
| Conditions | Recrystallized solid; open capillary; solvent system: dichloromethane/hexane |
Why This Matters
A 50 °C melting point elevation translates into superior ambient storage stability and reduced risk of batch liquefaction during shipping, which is a critical factor when ordering multi-gram quantities for long-term synthesis campaigns.
